Cas no 2287302-44-5 (1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine)

1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine 化学的及び物理的性質
名前と識別子
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- 2287302-44-5
- 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine
- EN300-6749105
-
- インチ: 1S/C12H16N4O/c13-9-4-5-11-12(8-9)16(15-14-11)6-7-17-10-2-1-3-10/h4-5,8,10H,1-3,6-7,13H2
- InChIKey: PUWIELKEFJDRKS-UHFFFAOYSA-N
- SMILES: O(CCN1C2C=C(C=CC=2N=N1)N)C1CCC1
計算された属性
- 精确分子量: 232.13241115g/mol
- 同位素质量: 232.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 66Ų
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6749105-0.1g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine |
2287302-44-5 | 95.0% | 0.1g |
$1320.0 | 2025-03-13 | |
Enamine | EN300-6749105-0.25g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine |
2287302-44-5 | 95.0% | 0.25g |
$1381.0 | 2025-03-13 | |
Enamine | EN300-6749105-1.0g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine |
2287302-44-5 | 95.0% | 1.0g |
$1500.0 | 2025-03-13 | |
Enamine | EN300-6749105-0.5g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine |
2287302-44-5 | 95.0% | 0.5g |
$1440.0 | 2025-03-13 | |
Enamine | EN300-6749105-0.05g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine |
2287302-44-5 | 95.0% | 0.05g |
$1261.0 | 2025-03-13 | |
Enamine | EN300-6749105-5.0g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine |
2287302-44-5 | 95.0% | 5.0g |
$4349.0 | 2025-03-13 | |
Enamine | EN300-6749105-10.0g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine |
2287302-44-5 | 95.0% | 10.0g |
$6450.0 | 2025-03-13 | |
Enamine | EN300-6749105-2.5g |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine |
2287302-44-5 | 95.0% | 2.5g |
$2940.0 | 2025-03-13 |
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amineに関する追加情報
Introduction to 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine (CAS No. 2287302-44-5)
1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine, with the CAS number 2287302-44-5, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzotriazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine make it a promising candidate for further investigation in various biomedical contexts.
The chemical structure of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine is characterized by a benzotriazole core linked to a cyclobutoxyethyl group. The benzotriazole moiety is a well-known pharmacophore that has been extensively studied for its ability to form stable complexes with metal ions and its potential as a scaffold for drug design. The cyclobutoxyethyl substituent adds a unique dimension to the molecule, potentially influencing its solubility, lipophilicity, and biological activity.
Recent studies have highlighted the potential of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine has also shown promise in neuroprotective applications. A study published in the Journal of Neurochemistry demonstrated that this compound can effectively protect neurons from oxidative stress-induced damage. The neuroprotective effects are believed to be mediated through its ability to scavenge reactive oxygen species (ROS) and modulate intracellular signaling pathways. These findings suggest that 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine could be a valuable tool in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine have also been investigated. Preliminary studies indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life in vivo, making it suitable for further development as an oral therapeutic agent. Moreover, its low toxicity profile in preclinical studies suggests that it may have a wide therapeutic window.
The synthetic route for the preparation of 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the benzotriazole core and subsequent functionalization with the cyclobutoxyethyl group. Detailed protocols for the synthesis have been published in reputable chemical journals and are widely accessible to researchers working in this field.
In conclusion, 1-(2-cyclobutoxyethyl)-1H-1,2,3-benzotriazol-6-amine (CAS No. 2287302-44-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential in various biomedical contexts.
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